2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3-fluorophenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2OS/c10-4-9(14)13-8-2-1-6(15-5-12)3-7(8)11/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMHBXYHRPGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide typically involves the reaction of 2-fluoro-4-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 2-fluoro-4-aminothiophenol in an appropriate solvent (e.g., dichloromethane).
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The cyanosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The cyano group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Formation of azido or amino derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The cyanosulfanyl group may also contribute to the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Cyanosulfanyl vs.
- Alkyl Substituents: Methyl or ethyl groups (e.g., in 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide ) improve lipophilicity and may enhance membrane permeability in biological systems.
Physicochemical Properties
- Solubility: Fluorine and cyanosulfanyl substituents confer partial polarity, likely rendering the compound soluble in polar aprotic solvents (e.g., DMSO) and sparingly soluble in water. Analogs with methyl/ethyl groups (e.g., ) show better solubility in chloroform and methanol.
- Hydrogen Bonding: The fluorophenyl analog 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice . The target compound’s cyanosulfanyl group may participate in weaker hydrogen bonding compared to hydroxyl or amino groups.
Biological Activity
2-Chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₆ClFN₂OS
- SMILES Notation : C1=CC(=C(C=C1SC#N)F)NC(=O)CCl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the cyanosulfanyl group may also facilitate redox reactions and electron transfer processes, enhancing its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative study evaluated its effectiveness against Klebsiella pneumoniae strains, showing promising results:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 512 µg/mL |
| Ciprofloxacin | 0.25 µg/mL |
| Meropenem | 0.5 µg/mL |
The compound demonstrated a bactericidal effect, as the ratio of Minimum Bactericidal Concentration (MBC) to MIC was less than 4, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Cytotoxicity Studies
Preliminary cytotoxicity tests revealed that this compound did not exhibit significant cytotoxic potential, making it an attractive candidate for further studies exploring its use in combination therapies with conventional antibiotics .
Combination Therapy Studies
A study investigated the effects of combining this compound with various antibiotics such as ciprofloxacin and meropenem against Klebsiella pneumoniae. The results indicated synergistic effects in some combinations, suggesting that this compound could enhance the efficacy of existing antibiotics .
Enzyme Inhibition Studies
Further research has focused on the enzyme inhibition properties of this compound. It has been shown to inhibit specific enzymes involved in bacterial metabolism, thereby reducing bacterial growth and proliferation. This mechanism is crucial for developing new antimicrobial agents targeting resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
